(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
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Description
The compound is a complex organic molecule that contains several functional groups, including a benzothiazole, piperazine, and isoxazole . These types of compounds are often found in medicinal chemistry and pharmacology, as they can exhibit a wide range of biological activities .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step procedures . The structures of these compounds are usually characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using spectral data (IR, 1H NMR, 13C NMR, and MS) and microanalysis .Scientific Research Applications
Antimycobacterial Chemotypes
Research has identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes. A study involving the synthesis and biological evaluation of thirty-six structurally diverse benzo[d]thiazole-2-carboxamides found seventeen compounds showing potential anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. The 5-trifluoromethyl derivatives emerged as particularly promising, displaying low cytotoxicity and suggesting a therapeutic index between 8-64. This indicates the compound's significant potential as an antimycobacterial agent (Pancholia et al., 2016).
Antibacterial and Antifungal Agents
New pyrazole and isoxazole derivatives, including structures similar to (4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone, have been synthesized and characterized for their antibacterial and antifungal activities. These compounds displayed good activity against a range of bacteria and fungi, highlighting their potential as broad-spectrum antimicrobial agents (Sanjeeva et al., 2022).
Antiproliferative Agents
Compounds related to the this compound structure have been explored for their antiproliferative effects, particularly against cancer cells. For example, a study on novel isoxazolines linked via piperazine to 2-benzoisothiazoles as apoptotic agents found several derivatives to exhibit potent cytotoxic and antineoplastic activities, indicating their potential as cancer therapeutics (Byrappa et al., 2017).
Anticonvulsant Agents
Derivatives have also been investigated for their anticonvulsant activities. A study on (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blockers and anticonvulsant agents revealed that certain compounds significantly improved seizure control in an animal model, suggesting potential applications in epilepsy treatment (Malik & Khan, 2014).
Antimicrobial and Antioxidant Potential
Another study focused on Schiff bases and hydroxyl derivatives of 1, 3, 4-thiadiazole containing N-methyl piperazine moiety, demonstrating significant antimicrobial and antioxidant activities. These findings underscore the compound's utility in developing new therapeutic agents with dual antimicrobial and antioxidant properties (Gharu, 2014).
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-12(2)14-5-4-6-16-17(14)20-19(26-16)23-9-7-22(8-10-23)18(24)15-11-13(3)25-21-15/h4-6,11-12H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZMGUVQKKOYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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